Tert-butyl (1r,3r)-1-(4-cyanophenyl)-3-hydroxy-3-methylcyclobutylcarbamate
Overview
Description
Tert-butyl (1r,3r)-1-(4-cyanophenyl)-3-hydroxy-3-methylcyclobutylcarbamate: is a synthetic organic compound characterized by its unique structural features The compound contains a tert-butyl group, a cyanophenyl group, and a cyclobutylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (1r,3r)-1-(4-cyanophenyl)-3-hydroxy-3-methylcyclobutylcarbamate typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the cyclobutyl ring, introduction of the cyanophenyl group, and the final carbamate formation. Common reagents used in these steps include organometallic reagents, protecting groups, and catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process . These methods allow for precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl (1r,3r)-1-(4-cyanophenyl)-3-hydroxy-3-methylcyclobutylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl (1r,3r)-1-(4-cyanophenyl)-3-hydroxy-3-methylcyclobutylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound’s potential biological activity makes it a candidate for studies in medicinal chemistry and drug discovery. Researchers investigate its interactions with biological targets to identify potential therapeutic applications.
Medicine: In medicine, the compound may be explored for its pharmacological properties. Studies focus on its efficacy, safety, and mechanism of action in treating various diseases.
Industry: Industrially, the compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of tert-butyl (1r,3r)-1-(4-cyanophenyl)-3-hydroxy-3-methylcyclobutylcarbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, leading to the desired therapeutic or chemical outcomes.
Comparison with Similar Compounds
- Tert-butyl (1r,3r)-1-(4-methoxyphenyl)-3-hydroxy-3-methylcyclobutylcarbamate
- Tert-butyl (1r,3r)-1-(4-chlorophenyl)-3-hydroxy-3-methylcyclobutylcarbamate
Comparison: Compared to similar compounds, tert-butyl (1r,3r)-1-(4-cyanophenyl)-3-hydroxy-3-methylcyclobutylcarbamate exhibits unique properties due to the presence of the cyanophenyl group. This group can influence the compound’s reactivity, stability, and potential biological activity, making it distinct from its analogs.
Properties
IUPAC Name |
tert-butyl N-[1-(4-cyanophenyl)-3-hydroxy-3-methylcyclobutyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-15(2,3)22-14(20)19-17(10-16(4,21)11-17)13-7-5-12(9-18)6-8-13/h5-8,21H,10-11H2,1-4H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGSZKWOGVUXSFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(C2=CC=C(C=C2)C#N)NC(=O)OC(C)(C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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